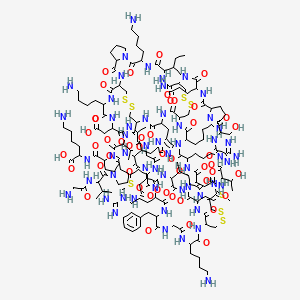
Human β-CGRP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human β-Calcitonin Gene-Related Peptide (Human β-CGRP) is a neuropeptide consisting of 37 amino acids. It is derived from the alternative splicing of the calcitonin gene and is primarily found in the enteric nervous system and the central nervous system . This compound plays a crucial role in various physiological processes, including vasodilation, inflammation, and nociception .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Human β-CGRP typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the full peptide sequence is assembled .
Industrial Production Methods
Industrial production of this compound often employs recombinant DNA technology. This method involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast. The host cells are then cultured, and the peptide is expressed, harvested, and purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Human β-CGRP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and function .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds within the peptide.
Major Products
The major products formed from these reactions include modified peptides with enhanced stability, activity, or specificity. These modifications are crucial for developing therapeutic applications of this compound .
Applications De Recherche Scientifique
Human β-CGRP has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and modification.
Biology: this compound is involved in various physiological processes, making it a valuable tool for studying neurobiology and cell signaling.
Industry: This compound is used in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Human β-CGRP exerts its effects by binding to specific receptors, primarily the calcitonin receptor-like receptor (CLR) in combination with receptor activity-modifying protein 1 (RAMP1). This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation and pain modulation .
Comparaison Avec Des Composés Similaires
Human β-CGRP is similar to other peptides in the calcitonin gene-related peptide family, including α-CGRP. β-CGRP is encoded by a different gene (CALCB) and has distinct expression patterns and physiological roles. Unlike α-CGRP, which is primarily involved in sensory trigeminal afferents and pain mediation, β-CGRP is more prevalent in the enteric nervous system .
List of Similar Compounds
α-CGRP: Another isoform of CGRP with similar but distinct physiological roles.
Amylin: A peptide hormone co-secreted with insulin, involved in glucose regulation.
Adrenomedullin: A peptide with vasodilatory and diuretic properties.
Propriétés
Numéro CAS |
101462-82-2 |
|---|---|
Formule moléculaire |
C₁₆₂H₂₆₇N₅₁O₄₈S₃ |
Poids moléculaire |
3793.41 |
Séquence |
One Letter Code: ACNTATCVTHRLAGLLSRSGGMVKSNFVPTNVGSKAF-NH2(Disulfide bridge: Cys2-Cys7) |
Synonymes |
Human β-CGRP; CGRP-II (Human) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


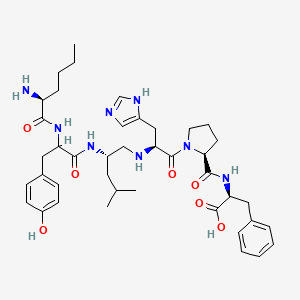
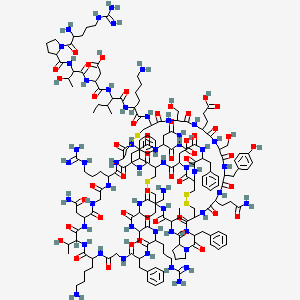
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
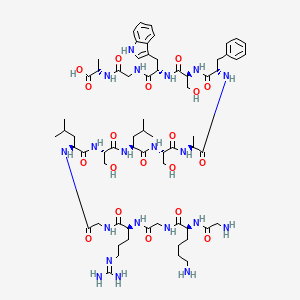
![[Ala107]-MBP (104-118)](/img/structure/B612396.png)
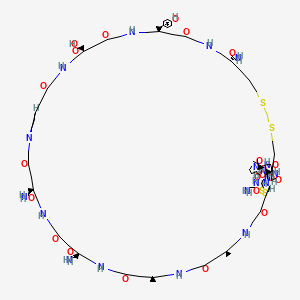
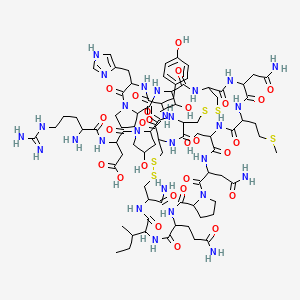
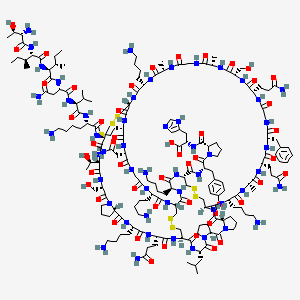
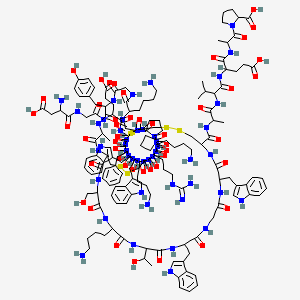

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
